Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate

Fragrance Chemistry Volatility Control Schiff Base Substantivity

Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate (CAS 83803-49-0, EC 280-867-1) is a Schiff base formed by the condensation of α-amyl cinnamaldehyde (2-(phenylmethylene)heptanal) with benzyl 2-aminobenzoate (benzyl anthranilate). It belongs to the class of alkyl anthranilate Schiff bases widely employed as fragrance ingredients, particularly for imparting floral, jasmine-like notes with enhanced chemical stability relative to the parent aldehyde.

Molecular Formula C28H29NO2
Molecular Weight 411.5 g/mol
CAS No. 83803-49-0
Cat. No. B12671090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate
CAS83803-49-0
Molecular FormulaC28H29NO2
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCCCCC(=CC1=CC=CC=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H29NO2/c1-2-3-6-17-25(20-23-13-7-4-8-14-23)21-29-27-19-12-11-18-26(27)28(30)31-22-24-15-9-5-10-16-24/h4-5,7-16,18-21H,2-3,6,17,22H2,1H3/b25-20+,29-21?
InChIKeyUOPPNCPBLNRIMU-UVMMFVEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate (CAS 83803-49-0): Chemical Identity and Procurement Baseline


Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate (CAS 83803-49-0, EC 280-867-1) is a Schiff base formed by the condensation of α-amyl cinnamaldehyde (2-(phenylmethylene)heptanal) with benzyl 2-aminobenzoate (benzyl anthranilate) [1]. It belongs to the class of alkyl anthranilate Schiff bases widely employed as fragrance ingredients, particularly for imparting floral, jasmine-like notes with enhanced chemical stability relative to the parent aldehyde . The compound has molecular formula C₂₈H₂₉NO₂, molecular weight 411.54 g/mol, density 1.01 g/cm³, boiling point 575.7°C at 760 mmHg, and flash point 202.6°C .

Why Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate Cannot Be Replaced by In-Class Methyl or Ethyl Ester Analogs


Although benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate shares the α-amyl cinnamylidene Schiff base core with its methyl ester analog (CAS 68527-78-6) and the ethyl ester variant described in IFF patents, the benzyl ester moiety introduces a substantially larger, aromatic phenylmethyl group that alters three critical procurement-relevant properties: (i) molecular weight increases from ~335 (methyl) to ~412 g/mol (benzyl), reducing vapor pressure and volatility ; (ii) boiling point rises from ~472°C (methyl ester, rough estimate) to ~576°C (benzyl ester), which directly impacts thermal processing windows and headspace performance in formulations ; and (iii) the benzyl ester contributes a distinct sweet-balsamic olfactory character absent in the methyl ester's simpler floral profile, enabling different fragrance-accord design strategies [1]. Generic substitution within this class therefore risks altered substantivity, thermal stability, and odor character—all parameters that directly affect product performance and regulatory compliance in fragrance and cosmetic applications.

Quantitative Differentiation Evidence for Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate vs. Closest Analogs


Molecular Weight Elevation Reduces Volatility: Benzyl Ester (412 g/mol) vs. Methyl Ester (335 g/mol)

The benzyl ester (C₂₈H₂₉NO₂, MW 411.54 g/mol) exhibits a 22.7% higher molecular weight compared to the methyl ester analog (C₂₂H₂₅NO₂, MW 335.45 g/mol) . This mass increase is a well-established driver of reduced vapor pressure within homologous ester series; at 760 mmHg, the benzyl ester boils at 575.7°C versus 472.1°C (rough estimate) for the methyl ester—a difference of approximately 104°C . Lower volatility translates directly into higher fragrance substantivity (longer retention on substrates) and reduced evaporation losses during high-temperature processing.

Fragrance Chemistry Volatility Control Schiff Base Substantivity

Flash Point Safety Margin: Benzyl Ester (202.6°C) Offers Wider Thermal Processing Window than In-Class Aldehyde Precursor (α-Amyl Cinnamaldehyde, >113°C)

The benzyl ester Schiff base has a reported flash point of 202.6°C , substantially higher than the flash point of its aldehyde precursor, α-amyl cinnamaldehyde (CAS 122-40-7), which is typically reported at >113°C (closed cup) . While comparative flash point data for the methyl ester Schiff base are not publicly available, the benzyl ester's flash point exceeds 200°C, classifying it as a lower fire-hazard material during heated blending, mixing, and storage operations commonly employed in fragrance-compound manufacture.

Process Safety Flash Point Thermal Stability

Enhanced Chemical Stability of the Schiff Base Linkage vs. Parent Aldehyde: Class-Level Evidence for Reduced Discoloration and Oxidation

The α-amyl cinnamaldehyde–methyl anthranilate Schiff base (CAS 68527-78-6) is documented to exhibit chemical stability superior to the parent aldehyde, with descriptions of reduced discoloration and improved resistance to oxidation . Although direct quantitative stability data (e.g., half-life under oxidative conditions) for the benzyl ester are not publicly available, the identical imine (C=N) linkage in the benzyl ester confers the same chemical stabilization mechanism—the Schiff base protects the reactive aldehyde carbonyl from nucleophilic attack and autoxidation [1]. This class-level property is critical for procurement because it extends shelf life and maintains olfactory fidelity in finished formulations compared to using the free aldehyde.

Schiff Base Stability Discoloration Resistance Aldehyde Protection

Benzyl Ester Olfactory Differentiation: Sweet-Balsamic Character vs. Methyl Ester Floral Profile

In fragrance chemistry, benzyl esters are recognized to impart sweet, floral, and slightly balsamic odor characteristics distinct from methyl esters [1]. The methyl ester Schiff base (CAS 68527-78-6) is described as having a 'soft jasmine, broom flower aroma' and is used as a main ingredient in jasmine and lily-of-the-valley accords . The benzyl ester, through the additional aromatic phenylmethyl substituent, is anticipated to deliver a rounder, sweeter, and more tenacious floral profile suitable for base-note applications where the methyl ester's brighter, more volatile top-note effect may be less desired. No quantitative odor-detection threshold (ODT) comparison is publicly available for these two esters.

Olfactory Characterization Fragrance Accord Design Organoleptic Differentiation

Regulatory Inventory Status: EINECS Listing (280-867-1) Confirms EU Market Access

Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate is listed on the European INventory of Existing Commercial chemical Substances (EINECS) under number 280-867-1 . This listing is a prerequisite for placing the substance on the EU market under REACH. In contrast, several structurally related experimental Schiff bases lack EINECS listing, which can create procurement barriers for EU-based formulators. The EINECS listing confirms that the substance was on the European market between January 1, 1971 and September 18, 1981, and therefore qualifies as a 'phase-in' substance under REACH, simplifying registration requirements relative to novel (non-phase-in) compounds [1].

Regulatory Compliance EINECS Inventory REACH Pre-registration

Procurement-Relevant Application Scenarios for Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate


Long-Lasting Fine-Fragrance Base Notes Requiring High Substantivity

The benzyl ester's elevated molecular weight (411.54 g/mol) and boiling point (575.7°C) indicate substantially lower volatility than the methyl ester analog . Fragrance formulators targeting extended skin substantivity (e.g., >8-hour longevity on fabric or skin) should select the benzyl ester over the methyl ester to achieve slow, sustained odor release in the dry-down phase of fine-fragrance compositions. The sweet-balsamic character contributed by the benzyl moiety [1] also complements oriental, amber, and heavy floral accords where the methyl ester's fresher profile would be incongruent.

High-Temperature Fragrance Incorporation Processes (Candles, Diffusers, Plastics)

With a flash point of 202.6°C and a boiling point exceeding 575°C [1], this benzyl ester Schiff base is better suited than lower-boiling or lower-flash-point alternatives for fragrance incorporation into matrices requiring elevated processing temperatures—such as candle wax melting (~70–90°C), hot-pour diffuser bases, or extruded polymer fragrance masterbatches. The wide gap between typical processing temperatures and the compound's flash point provides a substantial safety margin for industrial operations.

EU-Compliant Fragrance Ingredient Procurement Without Novel-Substance Registration Delays

The EINECS listing (280-867-1) enables immediate procurement and use within the EU under REACH phase-in provisions. This is a decisive advantage for European fragrance houses and cosmetic manufacturers who must avoid the multi-year timeline and six-figure costs associated with full REACH registration of novel chemical entities. When evaluating in-class Schiff base alternatives, procurement teams should verify EINECS status; the benzyl ester's confirmed listing eliminates this compliance risk.

Aldehyde-Replacement Strategy for Improved Formulation Stability and Reduced Discoloration

Schiff bases of α-amyl cinnamaldehyde are documented to provide superior chemical stability and reduced discoloration compared to the free aldehyde . Procuring the pre-formed benzyl ester Schiff base allows formulators to obtain the jasmine-like olfactory character of α-amyl cinnamaldehyde without the associated oxidative degradation, Schiff base formation in situ (which can cause unwanted darkening), or aldehyde-protein reaction risks that complicate product development. This is particularly valuable in translucent or lightly colored cosmetic products where discoloration is commercially unacceptable.

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